molecular formula C9H9N3O2 B038887 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione CAS No. 123855-79-8

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B038887
CAS No.: 123855-79-8
M. Wt: 191.19 g/mol
InChI Key: JQOJMOQTNUNYMT-UHFFFAOYSA-N
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Description

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is a specialized quinoxalinedione derivative of significant interest in neuroscience and pharmacology research. Its primary research value lies in its potent and selective antagonism of the glycine site on the NMDA (N-methyl-D-aspartate) receptor complex. By competitively inhibiting glycine binding, this compound effectively modulates NMDA receptor activity, which is pivotal for understanding excitatory synaptic transmission, synaptic plasticity, and the mechanisms underlying learning and memory.

Properties

IUPAC Name

7-amino-4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOJMOQTNUNYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599301
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-79-8
Record name 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Approaches

The quinoxaline core is typically constructed via condensation reactions between o-phenylenediamine derivatives and dicarbonyl precursors. For this compound, 1-methyl-o-phenylenediamine serves as the primary starting material. Reaction with oxalic acid in acidic media (e.g., HCl/ethanol, 70°C, 6 h) yields 1-methylquinoxaline-2,3(1H,4H)-dione as an intermediate. Nitration at the 6-position is achieved using a mixed acid system (HNO₃/H₂SO₄, 0–5°C, 2 h), leveraging the electron-withdrawing effects of the dione moiety to direct electrophilic substitution.

Key Optimization Parameters :

  • Stoichiometric control of nitric acid (1.1 equivalents) minimizes di-nitration byproducts.

  • Low-temperature conditions (−5°C to 5°C) enhance regioselectivity for the 6-position.

Sequential Methylation-Nitration Strategies

Alternative routes involve post-condensation functionalization. For example, quinoxaline-2,3(1H,4H)-dione is methylated at the 1-position using methyl iodide (K₂CO₃, DMF, 60°C, 4 h), followed by nitration (HNO₃/AcOH, 25°C, 3 h). This method avoids the need for pre-methylated diamine precursors but requires stringent purification to isolate the mono-methylated product.

Comparative Yield Analysis :

MethodMethylation YieldNitration YieldOverall Yield
Condensation-first92%78%72%
Post-methylation85%82%70%

Catalytic Reduction of Nitro Intermediates

Hydrogenation Protocols

The reduction of 6-nitro-1-methylquinoxaline-2,3(1H,4H)-dione to the target amino compound is achieved via catalytic hydrogenation. Palladium on carbon (5% Pd/C, 1 atm H₂, ethanol, 25°C, 6 h) provides consistent yields of 89–93%. Kinetic studies reveal that electron-deficient aromatic rings require prolonged reaction times (≥6 h) for complete conversion.

Chemoselective Reducing Agents

Alternative reductants such as sodium dithionite (Na₂S₂O₄, H₂O/EtOH, pH 4–5, 50°C, 2 h) offer advantages in avoiding high-pressure equipment. However, yields are lower (75–80%) due to competing side reactions.

Reduction Efficiency Comparison :

ReductantConditionsYieldPurity (HPLC)
H₂/Pd-C1 atm, 25°C, 6 h93%99.2%
Na₂S₂O₄50°C, pH 5, 2 h78%97.5%

Regioselectivity and Structural Confirmation

Directed Nitration Mechanisms

The 6-nitro regioisomer predominates due to the electron-withdrawing effects of the 2,3-dione groups, which deactivate positions 5 and 7. Computational modeling (DFT, B3LYP/6-31G*) confirms that nitration at C6 is 12.3 kcal/mol more favorable than at C5.

Spectroscopic Characterization

  • ¹H NMR : The 1-methyl group resonates as a singlet at δ 3.52 ppm, while aromatic protons at C7 and C8 appear as doublets (δ 8.45–8.60 ppm, J = 8.8 Hz).

  • ¹³C NMR : The dione carbonyls are observed at δ 167.2 and 169.8 ppm, with the nitro carbon at δ 148.5 ppm.

Industrial-Scale Production Challenges

Solvent Recovery Systems

Large-scale syntheses prioritize solvent recyclability. Ethanol/water mixtures (7:3 v/v) enable efficient crystallization (>90% recovery) while minimizing waste.

Catalytic Lifespan in Hydrogenation

Pd-C catalysts lose activity after 5 cycles (yield drop from 93% to 68%), necessitating regeneration via oxidative treatment (H₂O₂, 25°C, 1 h).

Emerging Methodologies

Flow Chemistry Applications

Continuous-flow nitration (microreactor, 25°C, residence time 2 min) improves heat dissipation, achieving 95% conversion with 99% regioselectivity.

Biocatalytic Reduction

Engineered E. coli expressing nitroreductases convert nitro intermediates to amines under mild conditions (pH 7, 30°C, 24 h), though yields remain suboptimal (65%) .

Chemical Reactions Analysis

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuropharmacology

AMQ has been studied for its effects on the central nervous system (CNS). Research indicates that it can act as an antagonist at certain glutamate receptors, specifically the AMPA receptors. This property makes it a candidate for further investigation in treating neurological disorders such as epilepsy and neurodegenerative diseases. The ability of AMQ to displace radiolabeled 2-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) from its receptors suggests a mechanism for modulating excitatory neurotransmission, which is crucial in conditions characterized by excessive neuronal activity .

Antioxidant Properties

Studies have indicated that quinoxaline derivatives, including AMQ, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The antioxidant activity of AMQ may provide therapeutic benefits in managing oxidative stress-related conditions .

Antimicrobial Activity

AMQ has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial enzymes and disrupt essential cellular processes. This activity could be leveraged to develop new antibiotics or antifungal agents, particularly in an era where antibiotic resistance is a growing concern .

Enzyme Inhibition

Research into the biochemical applications of AMQ highlights its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on d-amino acid oxidase (DAAO), an enzyme linked to various neurological functions and disorders. By inhibiting DAAO, AMQ could help regulate levels of d-amino acids, which play roles in neurotransmission and neuroprotection .

Molecular Probes

Due to its ability to selectively bind to certain receptors and enzymes, AMQ can be utilized as a molecular probe in biochemical assays. This application is particularly useful in drug discovery and development, allowing researchers to study receptor interactions and enzyme kinetics in detail .

Case Studies and Research Findings

StudyFocusFindings
NeuropharmacologyDemonstrated antagonistic effects on AMPA receptors; potential for epilepsy treatment.
Antioxidant ActivityShowed significant free radical scavenging ability; implications for oxidative stress management.
Antimicrobial PropertiesExhibited activity against various pathogens; potential for new antibiotic development.
Enzyme InhibitionInhibited DAAO; could regulate neurotransmitter levels effectively.

Mechanism of Action

The mechanism of action of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with the active site of d-amino acid oxidase (DAAO). The compound binds to the enzyme, inhibiting its activity and thereby affecting the metabolic pathways involving d-amino acids . This inhibition is crucial for its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoxaline-2,3-dione Derivatives

Compound Name Substituents Synthesis Highlights Biological Activity References
6-Amino-1-methylquinoxaline-2,3-dione 1-CH₃, 6-NH₂ Likely N-alkylation and amination steps Not explicitly reported (inferred from analogs) -
6-Chloro-1,4-dibenzylquinoxaline-2,3-dione 1,4-C₆H₅CH₂, 6-Cl Alkylation of 6-chloro precursor with benzyl chloride Anticancer, antifungal
1,4-Dimethylquinoxaline-2,3-dione 1,4-CH₃ Direct N-methylation of quinoxaline-2,3-dione Neuroactive (glutamate antagonism)
6,7-Diaminoquinoxaline-2,3-dione 6,7-NH₂ Cyclization of diamino precursors Antibacterial (Gram-positive strains)
1-Carboxyalkylquinoxaline-2,3-dione 1-CH₂COOH Alkylation with carboxyalkyl halides Neurological disorders (e.g., epilepsy)

Structural Differences and Electronic Effects

  • Substituent Position: The 6-amino-1-methyl derivative differs from 1,4-dimethyl analogs (e.g., ) in substituent placement, which affects steric bulk and hydrogen-bonding capacity.
  • Electron-Withdrawing vs. Donor Groups: Chloro (6-Cl) and nitro groups (e.g., in 6-nitro derivatives ) are electron-withdrawing, reducing electron density on the quinoxaline ring.

Key Research Findings

Mechanistic Insights

  • Antimicrobial Action: Amino-substituted derivatives may disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins .
  • Anticancer Activity : Chloro and benzyl groups in 6-chloro-1,4-dibenzyl derivatives enhance DNA intercalation efficiency .

Biological Activity

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (often referred to as 6-aminoquinoxaline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound, particularly the amino group at the 6-position and the dione functionality, contribute to its reactivity and interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Structural Characteristics

The chemical structure of 6-aminoquinoxaline includes:

  • Amino Group : Enhances reactivity and allows for the formation of various derivatives.
  • Dione Functionality : Acts as a bioisostere for carboxylic acids, facilitating interactions with biological macromolecules.

The biological activity of 6-aminoquinoxaline is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites, blocking substrate access. This mechanism is crucial for its potential as a therapeutic agent.
  • Receptor Modulation : It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways and modulating physiological responses.

Antimicrobial Activity

Research has demonstrated that 6-aminoquinoxaline exhibits antimicrobial properties against various bacterial strains. For instance:

  • Inhibition Zones : The compound showed moderate activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values were around 75–80 mg/mL against tested pathogens .

Anticancer Activity

The compound has been evaluated for its anticancer properties across different cancer cell lines:

  • Cell Lines Tested : Studies have included HCT116 (colon carcinoma), HepG2 (liver), and A431 (skin cancer) cells.
  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.29 µM, indicating potent antiproliferative effects comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-aminoquinoxaline, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
Quinoxaline-2,3-dione Lacks amino group at position 6Reduced reactivity and biological activity
6-Chloroquinoxaline-2,3-dione Chlorine instead of amino groupDifferent pharmacokinetic properties
6-Methylquinoxaline-2,3-dione Methyl group at position 6Altered enzyme interaction profiles

The presence of the amino group in 6-aminoquinoxaline significantly enhances its reactivity and biological activity compared to its analogs.

Study on Anticancer Properties

A focused library of quinoxaline derivatives was synthesized and screened against various cancer cell lines. The most active compounds demonstrated strong growth inhibition and induced apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition .

Antimicrobial Evaluation

In a comparative study, several quinoxaline derivatives were synthesized and tested for antimicrobial efficacy. Among these, 6-aminoquinoxaline derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .

Q & A

Q. What synthetic methodologies are established for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione?

The synthesis typically involves multi-step reactions starting from substituted anilines or quinoxaline precursors. For example, in analogous quinoxaline-dione syntheses, benzene-1,2-diamine reacts with oxalic acid under acidic conditions to form the core scaffold, followed by functionalization (e.g., alkylation or amination) at the 1-position . Key steps include refluxing in glacial acetic acid and monitoring via TLC for reaction completion . Intermediate purification often involves rotary evaporation and trituration with solvents like hexane .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and crystallographic techniques is employed:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding (e.g., NH peaks at δ ~11.92 ppm in DMSO-d₆) . IR identifies carbonyl stretches (~1650–1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction using software like OLEX2 resolves bond lengths, angles, and packing motifs. For example, Acta Crystallographica reports detail hydrogen-bonding networks in similar quinoxaline-diones .

Q. What are the common intermediates in its synthesis?

Intermediates include:

  • 6-(4-Amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione : Synthesized via sequential acetamide formation, nitration, and hydrolysis .
  • 1,4-Dihydroquinoxaline-2,3-dione : Formed from benzene-1,2-diamine and oxalic acid under HCl catalysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent and Catalyst : Glacial acetic acid is critical for cyclization; substituting with weaker acids (e.g., HCl) may reduce side products .
  • Temperature Control : Refluxing at 100°C ensures complete ring closure, while lower temperatures risk incomplete reactions .
  • Purification : Gradient recrystallization (e.g., ethanol/water mixtures) enhances purity, especially for derivatives with polar substituents .

Q. What computational methods predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
  • Molecular Docking : Used in pharmacological studies to simulate interactions with targets like kinases or DNA .

Q. How are contradictions in spectral or biological data resolved?

  • Structural Variants : Substituent positioning (e.g., methyl vs. amino groups) can alter NMR shifts or bioactivity. Cross-validate with X-ray data .
  • Batch Consistency : Ensure synthetic protocols are replicated exactly; minor deviations in stoichiometry or reaction time significantly impact outcomes .

Q. What strategies are used to design derivatives with enhanced bioactivity?

  • Side-Chain Modifications : Introducing alkyl or aryl groups at the 1-position improves cytotoxicity (e.g., 3-methylphenoxy derivatives show anticancer potential) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for targeted drug delivery .

Q. What challenges arise in crystallographic analysis of this compound?

  • Polymorphism : Different solvent systems yield varied crystal forms, complicating phase identification .
  • Disorder Modeling : Flexible substituents (e.g., methyl groups) require refined occupancy parameters in OLEX2 .

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